2-(1H-indol-3-yl)-1H-1,3-benzodiazole

Antimicrobial resistance MRSA Benzimidazole SAR

2-(1H-Indol-3-yl)-1H-1,3-benzodiazole, also referred to as 2-(1H-indol-3-yl)-1H-benzimidazole, is a heterocyclic compound consisting of an indole ring directly linked at the 3-position to the 2-carbon of a benzimidazole core. This hybrid scaffold combines the π-stacking and hydrogen-bonding capabilities of both privileged pharmacophores, and it serves as the unsubstituted parent structure for a class of indolyl-benzimidazole derivatives that have demonstrated antimicrobial, antibiofilm, and anticancer activities.

Molecular Formula C15H11N3
Molecular Weight 233.274
CAS No. 54634-78-5
Cat. No. B2683535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-1H-1,3-benzodiazole
CAS54634-78-5
Molecular FormulaC15H11N3
Molecular Weight233.274
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18)
InChIKeyRCZFLAJLIRTRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-yl)-1H-benzodiazole (CAS 54634-78-5): Indole-Benzimidazole Hybrid Scaffold for Selective Antimicrobial and Anticancer Research


2-(1H-Indol-3-yl)-1H-1,3-benzodiazole, also referred to as 2-(1H-indol-3-yl)-1H-benzimidazole, is a heterocyclic compound consisting of an indole ring directly linked at the 3-position to the 2-carbon of a benzimidazole core [1]. This hybrid scaffold combines the π-stacking and hydrogen-bonding capabilities of both privileged pharmacophores, and it serves as the unsubstituted parent structure for a class of indolyl-benzimidazole derivatives that have demonstrated antimicrobial, antibiofilm, and anticancer activities [1][2]. The compound is typically procured as a reference standard, a synthetic intermediate for further functionalization, or as a core scaffold for structure–activity relationship (SAR) campaigns [3].

Why Indole-Benzimidazole Bioisosteres Cannot Be Freely Interchanged with 2-(1H-Indol-3-yl)-1H-benzodiazole


Replacement of the benzimidazole ring in 2-(1H-indol-3-yl)-1H-benzodiazole with a benzothiazole moiety (forming 2-(1H-indol-3-yl)-1H-benzothiazole, compound 3az) results in a 16-fold and 8-fold decrease in minimum inhibitory concentration (MIC) against Staphylococcus aureus ATCC 25923 and methicillin-resistant S. aureus (MRSA), respectively, demonstrating that the imidazole N–H is a critical pharmacophoric element for antimicrobial potency [1]. Furthermore, halogenation or methylation of the parent scaffold alters both antimicrobial efficacy and antibiofilm activity by orders of magnitude [1][2]. These steep SAR gradients mean that substituting the compound with generic “indole-benzimidazole” or “indole-benzothiazole” analogs without precise positional and substitutional matching will yield non-equivalent biological outcomes, making the unsubstituted parent compound indispensable as a defined reference point [1].

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-1H-benzodiazole Against Closest Analogs


Imidazole → Thiazole Replacement Produces 8–16-Fold Potency Shifts Against Staphylococci

In a direct head-to-head study, the parent 2-(1H-indol-3-yl)-1H-benzimidazole (3a) was compared with its benzothiazole analog 2-(1H-indol-3-yl)-1H-benzothiazole (3az). Substituting the imidazole ring with a thiazole ring decreased the MIC 16-fold against S. aureus ATCC 25923 and 8-fold against MRSA ATCC 43300, indicating a large potency gain for the thiazole congener [1]. This quantitatively defines the contribution of the benzimidazole N–H to anti-staphylococcal activity and establishes the parent imidazole compound as the essential baseline for interpreting SAR within this chemotype.

Antimicrobial resistance MRSA Benzimidazole SAR

Parent Compound 7a Exhibits Attenuated Antimicrobial Potency Relative to Halogenated Indolyl-Benzimidazole Derivatives

In a standardized agar diffusion assay, the unsubstituted parent 2-(1H-indol-3-yl)-1H-benzimidazole (7a) produced an inhibition zone of 13 mm against Bacillus subtilis at 1000 µg/mL, whereas the 5-bromo-2-(1H-indol-3-yl)-1H-benzimidazole derivative (7f) and the 5-chloro-6-nitro derivative (7h) generated zones of 19 mm and 21 mm, respectively, at the same concentration [1]. This 46–62% larger zone diameter for halogenated analogs demonstrates that the parent scaffold alone provides only weak basal activity, and the compound’s procurement value lies in its use as a negative-control/reference scaffold rather than as a potent agent.

Antibacterial screening Structure–activity relationship Benzimidazole derivatives

Chemoselective Alkylation, Acylation, and Formylation of the Parent Scaffold Enables Diversification into High-Value Bioactive Libraries

The parent 2-(1H-indol-3-yl)-1H-benzimidazole (3a) was explicitly used as the model substrate to demonstrate chemoselective N-alkylation, N-acylation, and Vilsmeier–Haack formylation, yielding mono- and bis-alkylated derivatives (e.g., 3bc obtained in 67% yield) and formylated products (e.g., 3bf in 16% yield) [1]. A patent-protected one-pot synthesis further enables scalable preparation of derivatives directly from indole-3-carboxylic acid and o-phenylenediamine, with the parent compound as the primary intermediate [2]. This established derivatization chemistry means the compound is not merely an endpoint but a gateway to over 40 characterized analogs with improved antimicrobial and antibiofilm profiles.

Synthetic methodology Derivatization Medicinal chemistry

Procurement-Relevant Application Scenarios for 2-(1H-Indol-3-yl)-1H-benzodiazole Based on Quantitative Evidence


Medicinal Chemistry SAR Baseline for Indolyl-Benzimidazole Antibacterial Programs

Because the unsubstituted parent compound 3a/7a defines the lower limit of antimicrobial activity within the class [1][2], it is the optimal negative-control reference for any SAR campaign evaluating the potency contribution of substituents placed on the indole or benzimidazole rings. Researchers can use the parent to normalize inter-assay variability when comparing internally synthesized derivative libraries.

Core Intermediate for Building Focused Antimicrobial and Antibiofilm Compound Libraries

The demonstrated chemoselective derivatization chemistry—alkylation, acylation, and formylation at the indole and benzimidazole nitrogen atoms [1]—combined with a patent-protected one-pot synthesis method [3], means procurement of the parent compound is the single most efficient entry point for generating 40+ derivatives with MIC values as low as <1 µg/mL against MRSA [1].

Pharmacophoric Probe for Imidazole vs. Thiazole Core Replacement Studies

The 16-fold and 8-fold differences in anti-staphylococcal MIC between the parent imidazole (3a) and its thiazole analog (3az) [1] make the parent an essential comparator in any study exploring bioisosteric replacement of the central heterocycle. The compound allows quantification of how core heteroatom identity impacts target binding and bacterial membrane penetration.

Reference Standard for Antimicrobial Susceptibility Testing Assay Development

Given that the parent compound displays reproducible but weak antimicrobial activity across multiple strains (B. subtilis, S. aureus, E. coli, C. albicans) with well-defined inhibition zone values at standardized concentrations [2], it can serve as a stable, synthetically accessible reference material for validating susceptibility testing protocols and inter-laboratory assay harmonization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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